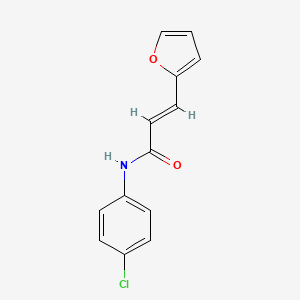

(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide

Description

(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a planar α,β-unsaturated carbonyl system (E-configuration) with a 4-chlorophenylamide group and a furan-2-yl substituent. Its structure combines lipophilic aromatic moieties with a polar enamide scaffold, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCNBKANVRMFQJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves the reaction of 4-chloroaniline with furan-2-carbaldehyde under basic conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods: Industrial production of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide linkage, converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Research indicates that compounds similar to (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in drug development.

Neuroprotective Effects

Recent findings suggest potential neuroprotective effects of this compound, indicating its ability to mitigate oxidative stress and inflammation in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating substantial efficacy against resistant strains.

Case Study 2: Antimicrobial Efficacy

In another study featured in Antimicrobial Agents and Chemotherapy, researchers tested this compound against Staphylococcus aureus and Candida albicans. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Halogen Substituents

- 4-Chlorophenyl vs. 3,4-Dichlorophenyl: Compounds with 3,4-dichlorophenyl groups (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) exhibit broader-spectrum antibacterial activity compared to mono-chlorinated derivatives. The additional chlorine atom increases lipophilicity (logD7.4) and enhances membrane permeability, leading to submicromolar MIC values against Staphylococcus aureus and MRSA .

- 4-Chlorophenyl vs. 4-Fluorophenyl :

Fluorine substitution (e.g., (2E)-N-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide) reduces cytotoxicity but may lower antitubercular efficacy due to decreased electron-withdrawing effects compared to chlorine .

Heterocyclic Modifications

- Furan-2-yl vs. Phenyl/Trifluoromethylphenyl: The furan ring in the target compound introduces lower lipophilicity (predicted logD7.4 ~2.5) compared to phenyl (logD7.4 ~3.8) or trifluoromethylphenyl (logD7.4 ~4.2) analogs. While this may reduce nonspecific binding, it could limit activity against mycobacteria, where higher lipophilicity correlates with improved efficacy .

Antimicrobial Activity

- Against S. aureus and MRSA :

The target compound’s activity is expected to be moderate compared to (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (MIC = 0.25 µM) due to the absence of trifluoromethyl groups, which enhance target affinity via hydrophobic interactions . - Antimycobacterial Activity: Dichlorinated derivatives (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide) show MIC values of 0.5 µM against Mycobacterium tuberculosis, outperforming mono-chlorinated analogs. The furan-containing compound likely exhibits weaker activity due to lower logD .

Cytotoxicity and Selectivity

- Cytotoxicity Trends :

Para-substituted compounds (e.g., 4-chloro or 4-trifluoromethyl) generally show lower cytotoxicity than meta-substituted analogs. For instance, (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide exhibits IC50 > 50 µM in mammalian cells, whereas meta-substituted derivatives (e.g., compound 11 in ) demonstrate significant cytotoxicity .

Physicochemical and ADMET Properties

Lipophilicity (logD7.4)

- Experimental vs. Calculated logD :

The target compound’s logD7.4 is estimated to be ~2.5 (based on furan’s polarity), lower than dichlorinated (logD7.4 ~3.5) or trifluoromethyl-containing (logD7.4 ~4.0) analogs. This aligns with evidence showing that logD7.4 > 3.0 correlates with improved Gram-positive bacterial inhibition .

Solubility and Bioavailability

Table 1: Comparison of Key Analogs

*Estimated based on structural analogs.

Biological Activity

(2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide, also known by its CAS number 1261928-90-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The molecular formula of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide is C13H10ClNO. The compound features a furan ring and a chlorophenyl group, which contribute to its unique chemical properties and biological interactions.

The biological activity of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.

- Cell Signaling Modulation: It may interfere with cellular signaling pathways, leading to altered cellular responses that can impact processes such as proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Anticancer Properties:

- Studies have explored the potential of (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways.

- A specific study reported that this compound exhibited cytotoxic effects against human leukemia HL-60 cells, suggesting its potential as a therapeutic agent in cancer treatment .

-

Anti-inflammatory Effects:

- The compound has been investigated for its anti-inflammatory properties. It potentially inhibits pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HL-60 cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Disrupts bacterial metabolism |

Case Studies

-

Cytotoxicity Against Cancer Cells:

A study conducted on various cancer cell lines demonstrated that (2E)-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide exhibited significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis . -

Inflammation Model:

In vivo studies using animal models of inflammation showed that administration of the compound resulted in reduced levels of inflammatory markers, indicating its potential therapeutic role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.